molecular formula C17H22N2O8 B558429 Boc-glu(ome)-onp CAS No. 16947-07-2

Boc-glu(ome)-onp

Cat. No. B558429
CAS RN: 16947-07-2
M. Wt: 382.4 g/mol
InChI Key: NBDDNYQRWHNTOO-ZDUSSCGKSA-N
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Description

“Boc-glu(ome)-onp” is a glutamic acid derivative . It is also known as N-tert-Butoxycarbonyl-L-glutamic acid dimethyl ester . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves the use of triethylamine in 1,4-dioxane and water at room temperature for 18 hours . The solution is then extracted with MTBE and the aqueous phase is cooled on ice and carefully acidified to pH 3 by slow addition of 10% citric acid solution .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H21NO6 . It has a molecular weight of 275.30 .


Physical And Chemical Properties Analysis

“this compound” appears as a solid, white to off-white in color . It has a density of 1.2±0.1 g/cm3 . The boiling point is 428.4±40.0 °C at 760 mmHg .

Scientific Research Applications

Chemical Synthesis and Peptide Modification

Boc-Glu(ome)-onp could potentially be involved in the synthesis of peptides and proteins, similar to other Boc-protected amino acids. For example, the synthesis of antigenic peptides from Escherichia coli protein fimbriae involves the use of Boc-protected amino acids and demonstrates the importance of such compounds in preparing biologically active peptides with specific sequences (Meldal, 1986). This process highlights the role of this compound in peptide synthesis, where protecting groups are crucial for the stepwise addition of amino acids.

Study of Enzyme Mechanisms

Compounds similar to this compound are used in the study of enzyme mechanisms. For instance, the hydrolysis of amide groups in peptides provides insights into the behavior of enzymes such as proteases and their substrate specificity (Onoprienko, Yelin, & Miroshnikov, 2000). Understanding these mechanisms is fundamental for designing inhibitors and therapeutic agents targeting specific enzymes.

Biomaterials and Tissue Engineering

In the field of biomaterials and tissue engineering, this compound could find applications in the development of materials for medical use. The study of transglutaminases in tissue engineering demonstrates the use of specific inhibitors to modulate enzyme activity for tissue adhesive applications (Zeugolis et al., 2009). This research area may benefit from compounds like this compound for the functionalization of biomaterials and the development of new therapeutic strategies.

Future Directions

“Boc-glu(ome)-onp” is primarily used for research purposes . As a glutamic acid derivative, it may have potential applications in the study of amino acid metabolism and related biological processes .

properties

IUPAC Name

5-O-methyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O8/c1-17(2,3)27-16(22)18-13(9-10-14(20)25-4)15(21)26-12-7-5-11(6-8-12)19(23)24/h5-8,13H,9-10H2,1-4H3,(H,18,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDDNYQRWHNTOO-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427061
Record name 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16947-07-2
Record name 5-Methyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-glutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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